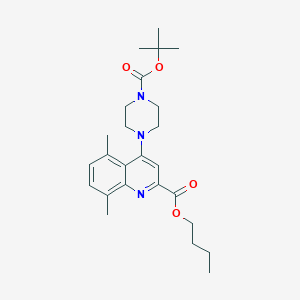
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Step 3: Protection with Boc Group
- The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Step 4: Esterification
- The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen to prevent unwanted side reactions.
-
Step 1: Synthesis of the Quinoline Core
- The quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
化学反応の分析
Types of Reactions
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Substituted quinoline or piperazine derivatives.
科学的研究の応用
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
Uniqueness
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core and the presence of the Boc-protected piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C25H35N3O4 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
butyl 5,8-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |
InChI |
InChI=1S/C25H35N3O4/c1-7-8-15-31-23(29)19-16-20(21-17(2)9-10-18(3)22(21)26-19)27-11-13-28(14-12-27)24(30)32-25(4,5)6/h9-10,16H,7-8,11-15H2,1-6H3 |
InChIキー |
BGARVFQSZKZOBV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)

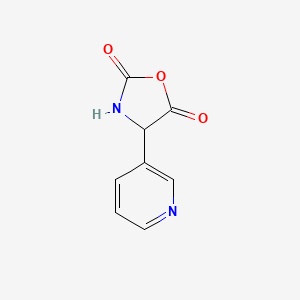

![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)

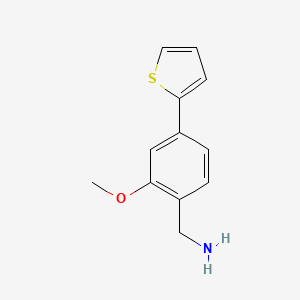

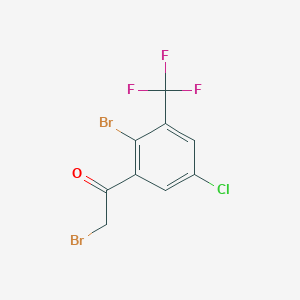

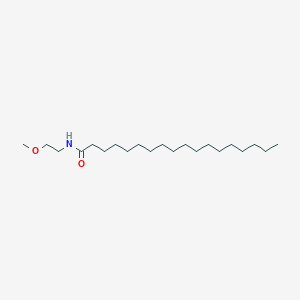
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
